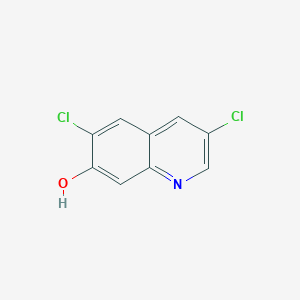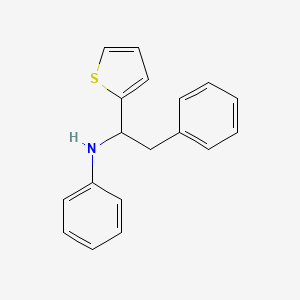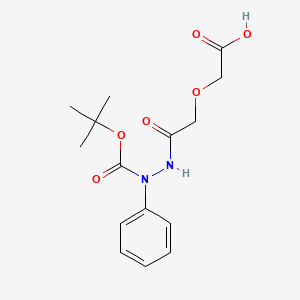
3,6-dichloro-7-Quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-7-Quinolinol is a halogenated derivative of quinolinol, a compound known for its diverse biological activities. This compound is characterized by the presence of chlorine atoms at the 3rd and 6th positions of the quinolinol ring, which significantly influences its chemical and biological properties .
准备方法
Synthetic Routes and Reaction Conditions: 3,6-Dichloro-7-Quinolinol can be synthesized through direct halogenation of 8-nitroquinoline using N-halosuccinimide in acetic acid. Alternatively, it can be prepared by halogenation of the corresponding 6-halo-8-nitroquinoline, which is synthesized via a Skraup reaction . The nitro group is then reduced to an amino group, and the amine is hydrolyzed to the phenol in 70% sulfuric acid at 220°C .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 3,6-Dichloro-7-Quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinolinol derivatives.
科学研究应用
3,6-Dichloro-7-Quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Exhibits antifungal and antibacterial properties, making it useful in microbiological studies.
Medicine: Investigated for its potential anticancer activities and as a component in drug formulations.
Industry: Employed in the development of fungicides and other agrochemical products.
作用机制
The mechanism of action of 3,6-Dichloro-7-Quinolinol involves its ability to chelate metal ions, which are critical enzyme cofactors. This chelation disrupts the function of metalloenzymes, leading to antimicrobial and anticancer effects . The compound also induces oxidative stress in cells, contributing to its cytotoxic properties .
相似化合物的比较
3,6-Dibromo-7-Quinolinol: Similar in structure but with bromine atoms instead of chlorine.
5,7-Dichloro-8-Quinolinol: Another halogenated quinolinol with chlorine atoms at different positions.
Uniqueness: 3,6-Dichloro-7-Quinolinol is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other halogenated quinolinols .
属性
分子式 |
C9H5Cl2NO |
|---|---|
分子量 |
214.04 g/mol |
IUPAC 名称 |
3,6-dichloroquinolin-7-ol |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-5-2-7(11)9(13)3-8(5)12-4-6/h1-4,13H |
InChI 键 |
DQEXTBRLCYMSME-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(C(=CC2=NC=C1Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13907726.png)

![2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13907741.png)
![(3R)-3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13907746.png)



![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)

